molecular formula C25H31N3O4 B4056609 2,7,7-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

2,7,7-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

Cat. No.: B4056609
M. Wt: 437.5 g/mol
InChI Key: YKLSTHRBRPEELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,7-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound that belongs to the class of quinolines. Quinolines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be studied for similar activities, contributing to drug discovery and development.

Medicine

In medicine, compounds like this are often explored for their potential therapeutic effects. They might be investigated for treating diseases such as malaria, cancer, and bacterial infections.

Industry

Industrially, such compounds can be used in the development of new materials, dyes, and agrochemicals. Their diverse chemical properties make them suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. Common starting materials might include substituted anilines, piperidine, and various carbonyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which might have different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a nitroso compound.

Mechanism of Action

The mechanism of action of 2,7,7-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE would depend on its specific biological target. Typically, quinoline derivatives interact with enzymes, receptors, or DNA, disrupting normal cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a similar quinoline structure.

    Chloroquine: Another antimalarial drug, structurally related to quinine.

    Cinchonine: A natural alkaloid with a quinoline core, used in various medicinal applications.

Uniqueness

What sets 2,7,7-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE apart is its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

2,7,7-trimethyl-4-(4-methyl-3-nitrophenyl)-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c1-15-8-9-17(12-19(15)28(31)32)22-21(24(30)27-10-6-5-7-11-27)16(2)26-18-13-25(3,4)14-20(29)23(18)22/h8-9,12,22,26H,5-7,10-11,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLSTHRBRPEELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)N4CCCCC4)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,7,7-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 2
2,7,7-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 3
2,7,7-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 4
2,7,7-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 5
Reactant of Route 5
2,7,7-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 6
2,7,7-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

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